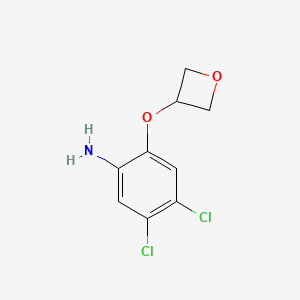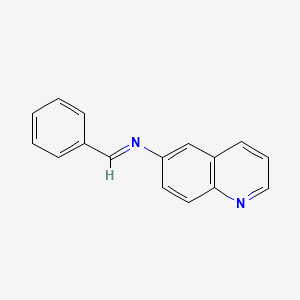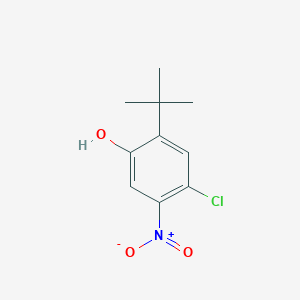![molecular formula C13H12O4 B11875679 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL CAS No. 112121-51-4](/img/structure/B11875679.png)
4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL, also known as Visnagin, is an organic compound with the molecular formula C13H10O4. It is a white crystalline powder with a bitter taste and is known for its stability at room temperature. This compound is slightly soluble in water but freely soluble in organic solvents such as ethanol, acetone, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL typically involves the esterification of coumarin followed by methylation using methanol . The reaction conditions include:
Esterification: Coumarin is reacted with an appropriate esterifying agent.
Methylation: The esterified product is then methylated using methanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of coumarin are esterified.
Bulk Methylation: The esterified product is methylated using industrial-grade methanol.
Purification: The final product is purified through crystallization and filtration to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which have different chemical and physical properties .
Scientific Research Applications
4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Medicine: It is used in the development of drugs for treating cardiovascular diseases, arthritis, and asthma.
Industry: The compound is utilized in the formulation of skin whitening and anti-aging products.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines.
Antioxidant: The compound scavenges free radicals and reduces oxidative stress.
Antimicrobial: It disrupts the cell membrane of microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Khellin: Another furochromone derivative with similar biological activities.
Bergapten: A furanocoumarin with phototoxic properties used in phototherapy.
Uniqueness
4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL is unique due to its specific combination of methoxy and methyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
112121-51-4 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-ol |
InChI |
InChI=1S/C13H12O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6,9,14H,1-2H3 |
InChI Key |
YAUZPHAFXXYSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=C(O1)C=C3C(=C2OC)C=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)

![6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11875620.png)



![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)

![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)




